molecular formula C13H9ClF4N2O2 B10905843 Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B10905843
M. Wt: 336.67 g/mol
InChI Key: OWVIJMBJZVTKAA-UHFFFAOYSA-N
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Description

Methyl 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a chemical compound with a complex structure. Let’s break it down:

    Methyl Ester: The compound contains a methyl ester group (methyl carboxylate), which is often used for drug design due to its stability and lipophilicity.

    Pyrazole Ring: The central pyrazole ring contributes to its biological activity.

    Substituents: The 2-chloro-4-fluorobenzyl and trifluoromethyl groups enhance its pharmacological properties.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production may involve optimization of reaction conditions, purification steps, and yield improvement.

Chemical Reactions Analysis

    Reactivity: The compound is susceptible to hydrolysis due to the ester group.

    Common Reagents: Acidic or basic conditions can hydrolyze the ester bond.

    Major Products: Hydrolysis yields the corresponding carboxylic acid and methanol.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate, especially in cancer therapy.

    Biological Studies: It may act as a modulator of specific cellular pathways.

    Materials Science: Its unique structure could inspire novel materials.

Mechanism of Action

    Targets: Investigate its interaction with specific proteins or enzymes.

    Pathways: Explore how it affects cellular processes (e.g., cell signaling, metabolism).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related compounds.

    Similar Compounds: Explore other pyrazole derivatives with similar functionalities.

Properties

Molecular Formula

C13H9ClF4N2O2

Molecular Weight

336.67 g/mol

IUPAC Name

methyl 1-[(2-chloro-4-fluorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H9ClF4N2O2/c1-22-12(21)9-6-20(19-11(9)13(16,17)18)5-7-2-3-8(15)4-10(7)14/h2-4,6H,5H2,1H3

InChI Key

OWVIJMBJZVTKAA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(N=C1C(F)(F)F)CC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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